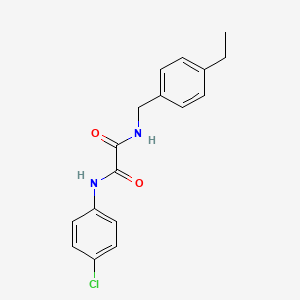![molecular formula C20H20FNO2 B4653106 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline](/img/structure/B4653106.png)
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline
Descripción general
Descripción
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline, also known as GW0742, is a synthetic chemical compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a potent and selective agonist of PPAR-δ, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mecanismo De Acción
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline exerts its pharmacological effects by activating PPAR-δ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPAR-δ activation leads to the increased expression of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. It also leads to the suppression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline has been shown to have various biochemical and physiological effects, including:
- Increased fatty acid oxidation and energy expenditure
- Improved glucose uptake and insulin sensitivity
- Reduced inflammation and oxidative stress
- Improved cardiac function and reduced myocardial infarction size
- Reduced atherosclerosis and vascular inflammation
- Inhibition of cancer cell growth and proliferation
- Induction of apoptosis and suppression of tumor angiogenesis
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent and selective agonist of PPAR-δ
- Well-characterized pharmacological effects
- High purity and stability
Some of the limitations include:
- Limited solubility in water
- Relatively expensive compared to other PPAR agonists
- Limited availability from commercial sources
Direcciones Futuras
There are several future directions for research on 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline. Some of the areas that could be explored include:
- Further elucidation of the molecular mechanisms underlying its pharmacological effects
- Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases
- Development of more efficient synthesis methods to increase its availability and reduce its cost
- Evaluation of its safety and efficacy in clinical trials
In conclusion, 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It is a potent and selective agonist of PPAR-δ, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline has been extensively studied for its pharmacological effects and has several advantages and limitations for lab experiments. There are several future directions for research on 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline, which could lead to the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline has been extensively studied for its therapeutic potential in various diseases. In metabolic disorders, 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models. It has also been reported to reduce inflammation and oxidative stress in the liver, which are key factors in the development of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
In cardiovascular diseases, 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline has been shown to improve cardiac function and reduce myocardial infarction size in animal models. It has also been reported to reduce atherosclerosis and vascular inflammation, which are major risk factors for cardiovascular diseases.
In cancer, 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer. It has also been reported to induce apoptosis and suppress tumor angiogenesis, which are key mechanisms in cancer development and progression.
Propiedades
IUPAC Name |
8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2/c1-15-7-8-16-5-4-6-19(20(16)22-15)24-14-3-2-13-23-18-11-9-17(21)10-12-18/h4-12H,2-3,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOUMJHNSHOSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(4-Fluorophenoxy)butoxy]-2-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



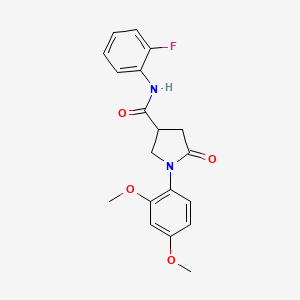
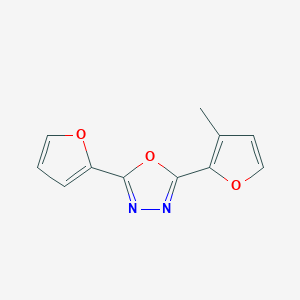

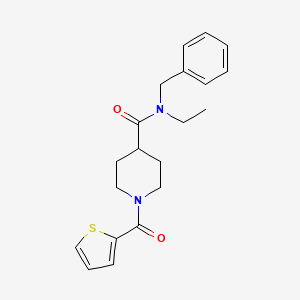
![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)
![8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)
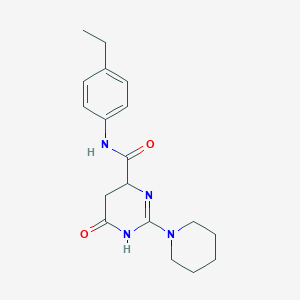
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)
![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B4653074.png)
![N-({2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}carbonothioyl)benzamide](/img/structure/B4653076.png)
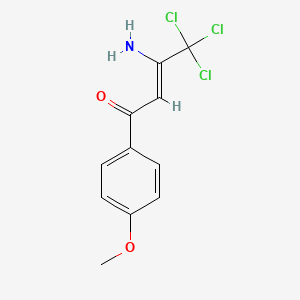
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4653087.png)
![N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide](/img/structure/B4653089.png)
